

Structure Elucidation of 2-Fluoro-4-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzylamine

Cat. No.: B1318726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of **2-Fluoro-4-methylbenzylamine**. The document details the expected data from key spectroscopic techniques, outlines experimental protocols, and presents a logical workflow for the confirmation of the molecular structure.

Molecular Structure and Properties

2-Fluoro-4-methylbenzylamine is a substituted benzylamine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. The structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an aminomethyl group at position 1.

Chemical Structure:

Figure 1: Molecular Structure of 2-Fluoro-4-methylbenzylamine

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Fluoro-4-methylbenzylamine**. This data is derived from computational prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	t	1H	H-5
~6.95	d	1H	H-3
~6.90	d	1H	H-6
~3.85	s	2H	-CH ₂ -
~2.30	s	3H	-CH ₃
~1.60	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160 (d, ¹ JCF ≈ 245 Hz)	C-2
~139 (d, ³ JCF ≈ 5 Hz)	C-4
~130 (d, ³ JCF ≈ 8 Hz)	C-6
~126 (d, ⁴ JCF ≈ 3 Hz)	C-5
~125 (d, ² JCF ≈ 15 Hz)	C-1
~115 (d, ² JCF ≈ 22 Hz)	C-3
~40	-CH ₂ -
~20	-CH ₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity
~ -118	m

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Assignment
139	80	[M] ⁺
122	100	[M-NH ₃] ⁺
109	40	[M-CH ₂ NH ₂] ⁺
96	30	[C ₆ H ₄ F] ⁺

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3280	Medium, Broad	N-H stretch (asymmetric and symmetric)
3030	Medium	Aromatic C-H stretch
2920, 2850	Medium	Aliphatic C-H stretch
1620	Strong	N-H bend (scissoring)
1500, 1450	Strong	Aromatic C=C stretch
1250	Strong	C-F stretch
820	Strong	C-H out-of-plane bend

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **2-Fluoro-4-methylbenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

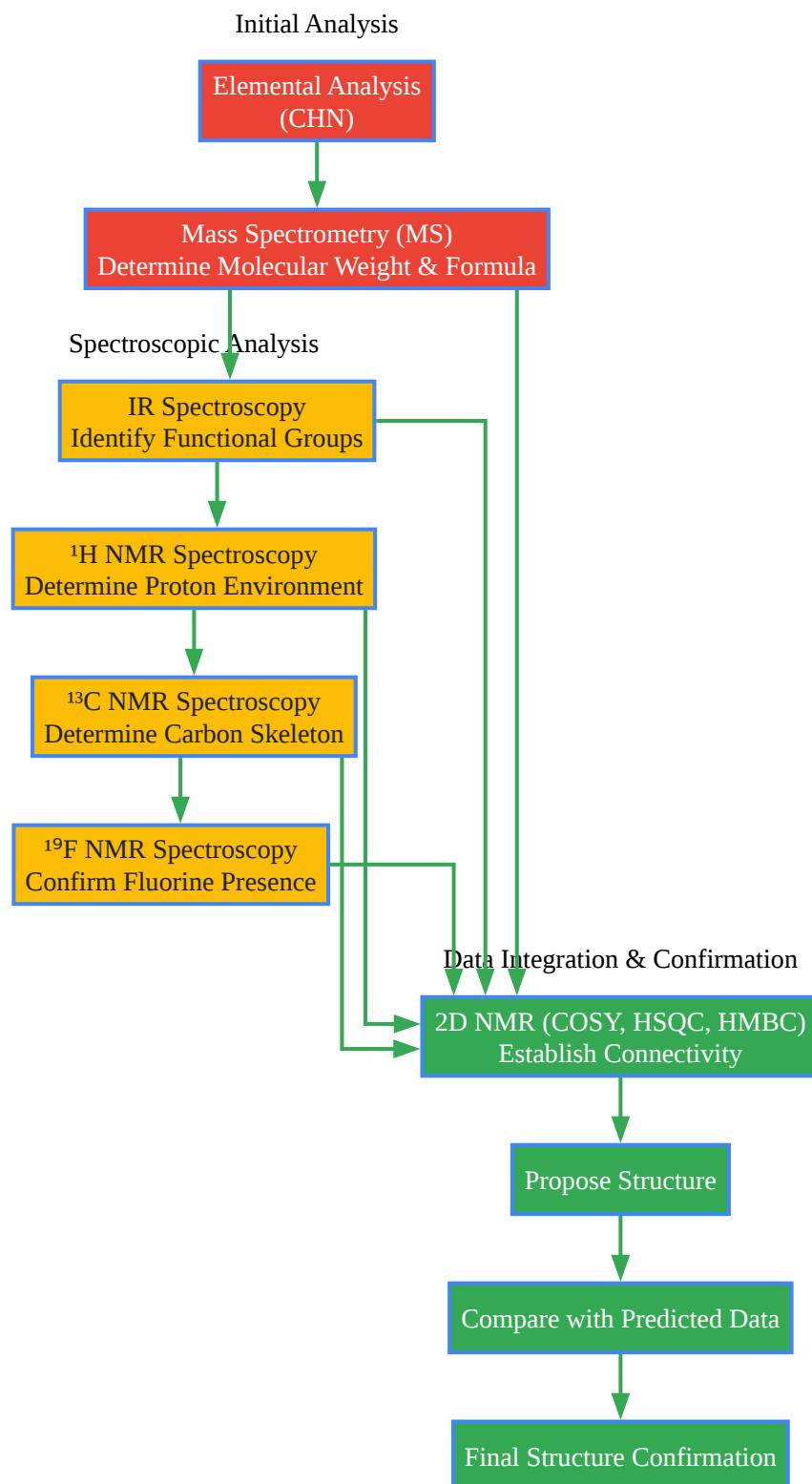
- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Fluoro-4-methylbenzylamine**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 500 MHz NMR spectrometer.
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 2 seconds.
 - Accumulate 16 scans for a good signal-to-noise ratio.
 - Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ^{13}C).
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 5 seconds.
 - Accumulate at least 1024 scans.
 - Process the data with an exponential multiplication (line broadening of 1 Hz) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the CDCl_3 solvent peak to 77.16 ppm.
- ^{19}F NMR Spectroscopy:

- Acquire the spectrum on a spectrometer equipped with a fluorine probe (operating at 470 MHz for ^{19}F).
- Use a proton-decoupled pulse sequence.
- Set the spectral width to cover a range of -100 to -150 ppm.
- Use a 30-degree pulse width and a relaxation delay of 2 seconds.
- Accumulate 64 scans.
- Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Fluoro-4-methylbenzylamine** in methanol (approximately 1 mg/mL).
- Electron Ionization (EI) Mass Spectrometry:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
 - Use a standard electron energy of 70 eV for ionization.
 - Set the ion source temperature to 200 °C.
 - Scan a mass range of m/z 40 to 400.


Infrared (IR) Spectroscopy

- Sample Preparation:
 - Place a drop of neat liquid **2-Fluoro-4-methylbenzylamine** between two potassium bromide (KBr) plates to form a thin film.

- Data Acquisition:
 - Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the range from 4000 to 400 cm^{-1} .
 - Co-add 16 scans to improve the signal-to-noise ratio.
 - Record the spectrum in transmittance or absorbance mode.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of **2-Fluoro-4-methylbenzylamine**, from initial analysis to final confirmation.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Structure Elucidation

This comprehensive approach, combining multiple spectroscopic techniques, allows for the unambiguous determination of the structure of **2-Fluoro-4-methylbenzylamine**. The correlation of data from each method provides a high degree of confidence in the final structural assignment.

- To cite this document: BenchChem. [Structure Elucidation of 2-Fluoro-4-methylbenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1318726#structure-elucidation-of-2-fluoro-4-methylbenzylamine\]](https://www.benchchem.com/product/b1318726#structure-elucidation-of-2-fluoro-4-methylbenzylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com